

# 2-Chloroquinoxalin-6-amine molecular weight and formula

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## Compound of Interest

Compound Name: 2-Chloroquinoxalin-6-amine

Cat. No.: B571016

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## Technical Guide: 2-Chloroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloroquinoxalin-6-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an antiproliferative agent.

## Core Chemical and Physical Properties

**2-Chloroquinoxalin-6-amine** is a quinoxaline derivative. While a specific public database entry for this exact isomer is not readily available, its molecular formula and weight can be confidently deduced from its isomeric structures, such as 5-chloroquinoxalin-6-amine and 3-chloroquinoxalin-2-amine.<sup>[1][2]</sup>

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClN <sub>3</sub>
Molecular Weight	179.60 g/mol
IUPAC Name	2-chloroquinoxalin-6-amine

## Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives, including analogs of **2-Chloroquinoxalin-6-amine**, is a well-established area of organic chemistry. A general synthetic scheme for producing 2,3-substituted quinoxalin-6-amine analogs involves a multi-step process.<sup>[3]</sup> This can be adapted for the specific synthesis of **2-Chloroquinoxalin-6-amine**.

A representative synthetic pathway is outlined below, based on established methodologies for similar compounds.<sup>[3]</sup>

### Experimental Protocol: Synthesis of Substituted Quinoxalin-6-amine Analogs<sup>[3]</sup>

- **Condensation:** The initial step typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent such as ethanol, followed by refluxing for 36-48 hours.
- **Reduction:** A subsequent reduction step, for instance, using palladium on carbon (Pd/C) with hydrogen gas in ethanol at room temperature for 6-8 hours, can be employed to modify specific functional groups.
- **Functionalization of the Amine Group:** The 6-amino group can be further functionalized. For example, reaction with an isocyanate ( $R^2NCO$ ) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) for 24-72 hours can yield urea derivatives.

## Biological Activity and Therapeutic Potential

Quinoxaline derivatives are recognized for their broad range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.<sup>[4]</sup> Specifically, substituted quinoxalin-6-amine analogs have been investigated as antiproliferative agents against various cancer cell lines.<sup>[3][5]</sup>

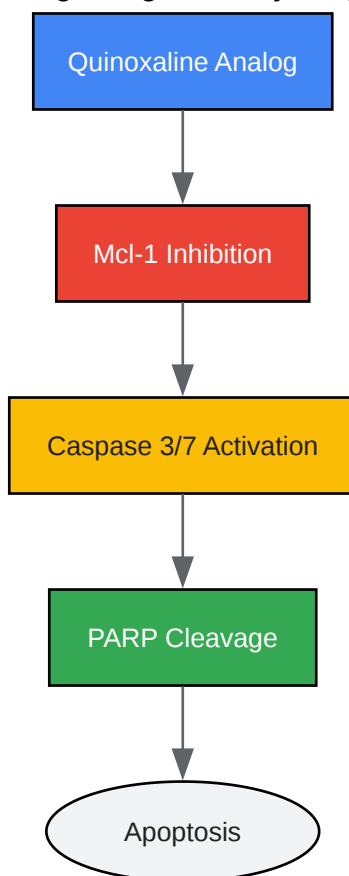
Studies on related compounds have shown that certain quinoxaline derivatives exhibit low micromolar potency against a panel of cancer cell lines, including those of the lung, pancreas, colon, breast, prostate, and ovaries.<sup>[3]</sup>

## Antiproliferative Mechanism and Signaling Pathway

The anticancer activity of some quinoxalineurea analogs is linked to the induction of apoptosis. [3] Treatment of cancer cells with these compounds has been shown to result in the activation of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[3] Furthermore, this leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] This apoptotic response has been identified as being dependent on the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis.[3]

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by bioactive quinoxaline-6-amine analogs.

Proposed Apoptotic Signaling Pathway of Quinoxaline Analogs



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Caption: Apoptotic pathway induced by quinoxaline analogs.

## Conclusion

**2-Chloroquinoxalin-6-amine** and its derivatives represent a promising scaffold in the development of novel therapeutic agents, particularly in oncology. Their synthesis is achievable through established chemical routes, and their biological activity warrants further investigation to elucidate the precise mechanisms of action and to optimize their therapeutic potential. The induction of Mcl-1 dependent apoptosis is a significant finding that could guide future drug design and development efforts.

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## References

- 1. 5-Chloroquinoxalin-6-amine | C<sub>8</sub>H<sub>6</sub>ClN<sub>3</sub> | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloroquinoxalin-2-amine | C<sub>8</sub>H<sub>6</sub>ClN<sub>3</sub> | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
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